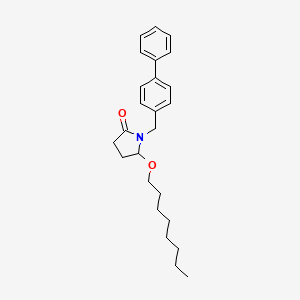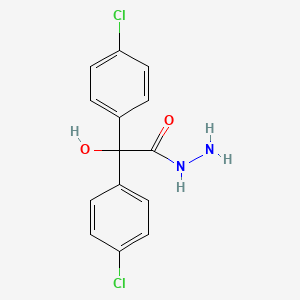
2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihidro-5-(2-hidroxifenil)-4-(2-metilfenil)-3H-1,2,4-triazol-3-tiona es un compuesto heterocíclico que pertenece a la clase de triazoles. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4-Dihidro-5-(2-hidroxifenil)-4-(2-metilfenil)-3H-1,2,4-triazol-3-tiona típicamente involucra la ciclización de derivados apropiados de hidracina con disulfuro de carbono y aldehídos aromáticos. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en presencia de una base como el hidróxido de potasio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para la producción a gran escala. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación eficientes y el reciclaje de disolventes y reactivos para minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, formando potencialmente sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioles correspondientes u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear reactivos como halógenos, agentes nitrantes o agentes sulfonantes en condiciones apropiadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Posible uso como agente terapéutico debido a sus actividades biológicas.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores específicos, inhibiendo o activando ciertas vías. Los objetivos moleculares y las vías exactas deberían aclararse mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
1,2,4-Triazol: Un compuesto padre con una estructura central similar.
Benzotriazol: Otro derivado de triazol con diferentes sustituyentes.
Tiadiazol: Un compuesto heterocíclico relacionado con átomos de azufre y nitrógeno.
Singularidad
2,4-Dihidro-5-(2-hidroxifenil)-4-(2-metilfenil)-3H-1,2,4-triazol-3-tiona es única debido a su patrón de sustitución específico, que puede impartir propiedades químicas y biológicas distintas en comparación con otros derivados de triazol.
Propiedades
Número CAS |
81518-28-7 |
|---|---|
Fórmula molecular |
C15H13N3OS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-2-4-8-12(10)18-14(16-17-15(18)20)11-7-3-5-9-13(11)19/h2-9,19H,1H3,(H,17,20) |
Clave InChI |
OXPSQUZEGAMFGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


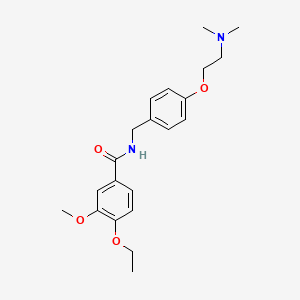
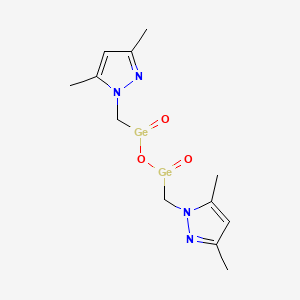




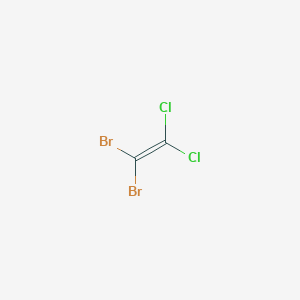

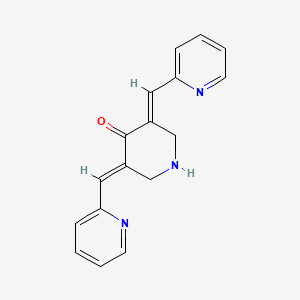

![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
